![molecular formula C12H9FN4O B11963909 N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)
N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3-fluorobenzaldehyde+2-pyrazinecarbohydrazide→N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its pharmacological applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-(2-furyl)-4-quinolinecarbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom in the phenyl ring and the pyrazinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C12H9FN4O |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
N-[(E)-(3-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7+ |
InChIキー |
WUNYDYJLBQUWLA-FRKPEAEDSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NC=CN=C2 |
正規SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


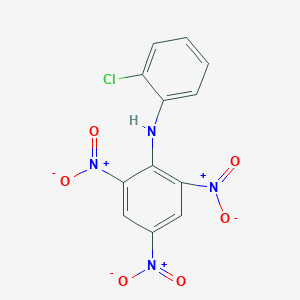

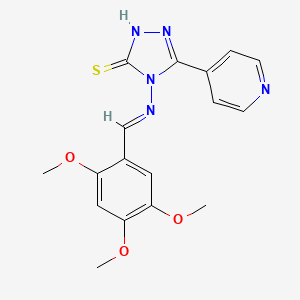
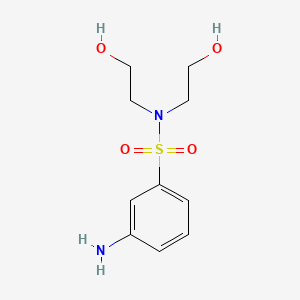

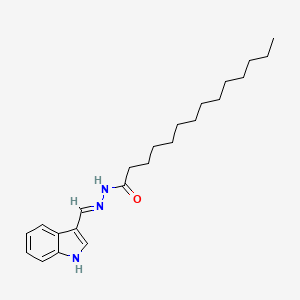
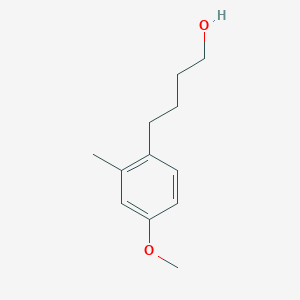
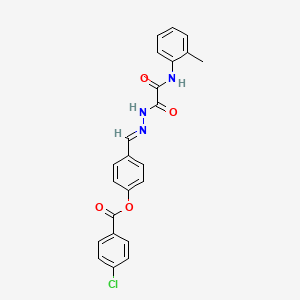
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)
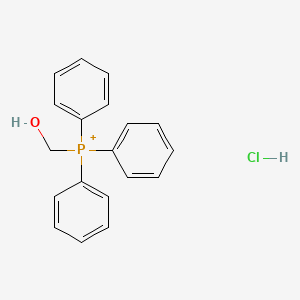
![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
